1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide

Catalog No.
S528034
CAS No.
193012-35-0
M.F
C21H23Cl2N3O3S
M. Wt
468.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)...

CAS Number

193012-35-0

Product Name

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27)

InChI Key

UYGZODVVDUIDDQ-UHFFFAOYSA-N

SMILES

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C

Solubility

Soluble in DMSO

Synonyms

3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide, FK614 cpd

Canonical SMILES

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C

Description

The exact mass of the compound 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide is 467.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), reveals the compound's structure and some basic properties, but no citations for published research are available [].
  • 1H-benzo[d]imidazole: This core structure is found in many biologically active molecules. Benzimidazoles have been explored for their potential applications in various fields, including antimicrobial agents, antiparasitic drugs, and kinase inhibitors.

  • 2,4-dichlorobenzyl: The presence of this group may be of interest for its potential interaction with biological targets. However, further research is needed to understand the specific role it might play in 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide.

  • Carboxamide: This functional group is commonly found in pharmaceuticals and can play a role in various biological processes.

  • N-(pentylsulfonyl): The presence of a sulfonyl group can influence the molecule's properties, such as its water solubility and interaction with biological targets.

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide, also known as FK-614, is a synthetic compound notable for its role as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potential therapeutic applications in managing metabolic disorders such as type 2 diabetes and hyperglycemia. The structure of FK-614 includes a benzimidazole core, which is fused with a sulfonyl group and substituted with a dichlorobenzyl moiety, contributing to its biological activity and pharmacological properties .

That can modify its structure and activity. Key reactions include:

  • Oxidation: FK-614 can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
  • Reduction: The compound can undergo reduction, leading to the formation of reduced derivatives that may alter its pharmacokinetic properties.
  • Substitution: FK-614 can participate in substitution reactions where functional groups are exchanged, potentially impacting its efficacy and safety profile.

These reactions are typically facilitated through the use of specific reagents and conditions tailored to achieve desired modifications.

FK-614 has been identified as an agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipocyte differentiation. Its activation leads to improved insulin sensitivity and glucose uptake in tissues, making it a candidate for treating metabolic syndromes. Studies have shown that FK-614 can effectively lower blood glucose levels and improve lipid profiles in animal models of diabetes . Additionally, it exhibits anti-inflammatory properties, which may further enhance its therapeutic potential in metabolic disorders.

The synthesis of FK-614 involves several steps starting from benzimidazole derivatives. A typical synthesis pathway may include:

  • Formation of the Benzimidazole Core: Initial reactions involve the condensation of appropriate precursors to form the benzimidazole structure.
  • Sulfonylation: Introducing the pentylsulfonyl group through sulfonation reactions.
  • Substitution with Dichlorobenzyl: The final step typically involves the introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution or other coupling methods.

Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity .

FK-614's primary application lies in its potential as an antidiabetic agent due to its ability to modulate PPARγ activity. It is being researched for:

  • Treatment of Type 2 Diabetes: By improving insulin sensitivity and glucose metabolism.
  • Management of Dyslipidemia: Helping to regulate lipid levels in patients with metabolic syndrome.
  • Research Tool: As a selective PPARγ modulator, it serves as a valuable compound for studying metabolic pathways and drug interactions related to diabetes .

Interaction studies involving FK-614 focus on its binding affinity and selectivity for PPARγ compared to other nuclear receptors. Research indicates that FK-614 selectively activates PPARγ without significantly affecting other related receptors, which minimizes potential side effects associated with broader PPAR activation. Additionally, studies have explored its interactions with various signaling pathways involved in glucose metabolism and inflammation .

FK-614 shares structural similarities with other benzimidazole derivatives and PPARγ modulators. Notable compounds for comparison include:

Compound NameStructureBiological Activity
2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamideStructurePPARγ agonist
2-(2,4-dichlorobenzyl)-1H-benzo[d]imidazoleStructureAnticancer activity
2-(3,4-dichlorobenzyl)-1H-benzo[d]imidazoleStructureAntimicrobial properties

Uniqueness of FK-614

FK-614 is unique due to its specific combination of structural features that enhance its selectivity for PPARγ while minimizing off-target effects. Its dual role as both an anti-diabetic agent and an anti-inflammatory compound sets it apart from other similar benzimidazole derivatives that may not exhibit such a broad therapeutic profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

467.0837182 g/mol

Monoisotopic Mass

467.0837182 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V5Q32BZX79

Other CAS

193012-35-0

Wikipedia

Fk-614

Dates

Modify: 2023-08-15
1: Minoura H, Takeshita S, Kimura C, Hirosumi J, Takakura S, Kawamura I, Seki J, Manda T, Mutoh S. Mechanism by which a novel non-thiazolidinedione peroxisome proliferator-activated receptor gamma agonist, FK614, ameliorates insulin resistance in Zucker fatty rats. Diabetes Obes Metab. 2007 May;9(3):369-78. PubMed PMID: 17391165.
2: Fujimura T, Kimura C, Oe T, Takata Y, Sakuma H, Aramori I, Mutoh S. A selective peroxisome proliferator-activated receptor gamma modulator with distinct fat cell regulation properties. J Pharmacol Exp Ther. 2006 Aug;318(2):863-71. Epub 2006 May 8. PubMed PMID: 16682454.
3: Fujimura T, Sakuma H, Ohkubo-Suzuki A, Aramori I, Mutoh S. Unique properties of coactivator recruitment caused by differential binding of FK614, an anti-diabetic agent, to peroxisome proliferator-activated receptor gamma. Biol Pharm Bull. 2006 Mar;29(3):423-9. PubMed PMID: 16508139.
4: Fujimura T, Sakuma H, Konishi S, Oe T, Hosogai N, Kimura C, Aramori I, Mutoh S. FK614, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators. J Pharmacol Sci. 2005 Dec;99(4):342-52. Epub 2005 Nov 26. PubMed PMID: 16314690.
5: Minoura H, Takeshita S, Yamamoto T, Mabuchi M, Hirosumi J, Takakura S, Kawamura I, Seki J, Manda T, Ita M, Mutoh S. Ameliorating effect of FK614, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat. Eur J Pharmacol. 2005 Sep 5;519(1-2):182-90. PubMed PMID: 16039648.
6: Minoura H, Takeshita S, Ita M, Hirosumi J, Mabuchi M, Kawamura I, Nakajima S, Nakayama O, Kayakiri H, Oku T, Ohkubo-Suzuki A, Fukagawa M, Kojo H, Hanioka K, Yamasaki N, Imoto T, Kobayashi Y, Mutoh S. Pharmacological characteristics of a novel nonthiazolidinedione insulin sensitizer, FK614. Eur J Pharmacol. 2004 Jun 28;494(2-3):273-81. PubMed PMID: 15212984.
7: Yamanouchi T. [Chemical structures and pharmacological characteristics of novel non-thiazolidinedione insulin sensitizer (JTT-501, FK614)]. Nihon Rinsho. 2002 Sep;60 Suppl 9:573-7. Review. Japanese. PubMed PMID: 12387053.

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